![molecular formula C8H8BrNO2 B3191179 1-Bromo-2,5-dimethyl-3-nitrobenzene CAS No. 52415-03-9](/img/structure/B3191179.png)
1-Bromo-2,5-dimethyl-3-nitrobenzene
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Description
1-Bromo-2,5-dimethyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of similar compounds, such as 1-bromo-3-nitrobenzene, involves the use of dibromohydantoin for bromizing nitrobenzene in sulfuric acid . The process includes adding nitrobenzene and concentrated sulfuric acid to a flask with a stirrer, a condenser, and a thermometer, cooling to below 40°C, and adding 5,5-dimethyl 1, 3-dibromohydantoin . After the addition is complete, the mixture is stirred and reacted .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,5-dimethyl-3-nitrobenzene consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 230.059 g/mol .Chemical Reactions Analysis
Similar compounds like 1-Bromo-2-nitrobenzene undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
1-Bromo-2,5-dimethyl-3-nitrobenzene has a density of 1.5±0.1 g/cm3 and a boiling point of 284.7±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C . The exact mass is 228.973831 .Mechanism of Action
The mechanism of action for similar compounds involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
properties
CAS RN |
52415-03-9 |
---|---|
Product Name |
1-Bromo-2,5-dimethyl-3-nitrobenzene |
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-2,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 |
InChI Key |
VRXIJBQJYRHNJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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